An In-depth Technical Guide to 2,7-Dibromocarbazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,7-Dibromocarbazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromocarbazole, with the CAS Number 136630-39-2, is a halogenated aromatic heterocyclic organic compound.[1][2] It features a carbazole core, which is a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring.[3] The bromine atoms at the 2 and 7 positions make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its significant applications in materials science and potential in drug development.
Chemical and Physical Properties
2,7-Dibromocarbazole is an off-white to pale yellow crystalline powder.[1] It has low solubility in water but is more soluble in common organic solvents such as dichloromethane, acetone, and ethanol.[1]
Key Properties of 2,7-Dibromocarbazole
| Property | Value | Reference(s) |
| CAS Number | 136630-39-2 | |
| Molecular Formula | C₁₂H₇Br₂N | |
| Molecular Weight | 325.00 g/mol | |
| Appearance | Off-white to light yellow powder/crystals | |
| Melting Point | 230-234 °C | |
| Boiling Point | 459 °C at 760 mmHg | |
| Density | 1.93 g/cm³ | |
| pKa | 15.13 ± 0.30 (Predicted) | |
| LogP | 4.84610 | |
| Solubility | Low in water; Soluble in dichloromethane, acetone, ethanol. DMSO: 50 mg/mL (153.85 mM) |
Spectral Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (300MHz, (CD₃)₂SO) | δ: 11.55 (s, 1H, -NH), 8.13-8.10 (d, J=8.4Hz, 2H, H₅), 7.75-7.74 (d, J=1.5Hz, 2H, H₂), 7.37-7.34 (dd, J₁=8.4Hz, J₂=1.8Hz, 2H, H₄) | |
| ¹³C NMR (75MHz, (CD₃)₂SO) | δ: 141.74 (C₁), 123.05 (C₄), 122.89 (C₅), 121.95 (C₆), 119.66 (C₃), 114.81 (C₂) | |
| HRMS-EI (m/z) | [M]⁺ calcd for C₁₂H₇Br₂N, 322.8945; found 322.8938 [(⁷⁹Br)(⁷⁹Br)M]⁺, 324.8950 [(⁷⁹Br)(⁸¹Br)M]⁺, 326.8954 [(⁸¹Br)(⁸¹Br)M]⁺ |
Experimental Protocols
The most common and efficient synthesis of 2,7-Dibromocarbazole is a two-step process starting from 4,4'-dibromobiphenyl.
Synthesis of 2,7-Dibromocarbazole
The synthesis involves the nitration of 4,4'-dibromobiphenyl to form the intermediate 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization (Cadogan reaction).
Synthesis of 2,7-Dibromocarbazole.
Step 1: Synthesis of 2-nitro-4,4'-dibromobiphenyl
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Materials: 4,4'-dibromobiphenyl, 1,2-dichloroethane (solvent), aluminum salt or iron salt (catalyst), dilute nitric acid.
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Procedure:
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In a reaction flask, dissolve 4,4'-dibromobiphenyl in 1,2-dichloroethane and add the catalyst.
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Heat the mixture to reflux (approximately 80-84 °C).
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Add dilute nitric acid dropwise while maintaining the reflux temperature. The molar ratio of 4,4'-dibromobiphenyl to dilute nitric acid should be approximately 1:1.5-2.
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Monitor the reaction by HPLC until the starting material is consumed.
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After the reaction is complete, cool the mixture and separate the organic layer.
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Extract the aqueous layer with 1,2-dichloroethane and combine the organic layers.
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Remove the solvent by distillation under reduced pressure.
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Recrystallize the crude product to obtain pure 2-nitro-4,4'-dibromobiphenyl.
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Step 2: Synthesis of 2,7-Dibromocarbazole
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Materials: 2-nitro-4,4'-dibromobiphenyl, dichloromethane (solvent), a deoxidizing agent such as triphenylphosphine (PPh₃).
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Procedure:
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Under a nitrogen atmosphere, add 2-nitro-4,4'-dibromobiphenyl, the deoxidizing agent, and dichloromethane to a reaction flask. The molar ratio of the nitro compound to the deoxidizer should be around 1:2.2-2.6.
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Stir the reaction mixture at room temperature.
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Monitor the reaction's progress.
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Upon completion, remove the dichloromethane by vacuum distillation.
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The crude product is then purified by column chromatography.
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Purification Protocol
Column Chromatography of 2,7-Dibromocarbazole
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Stationary Phase: Silica gel.
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Eluent: A mixture of dichloromethane and hexane (e.g., 1:5 v/v) or petroleum ether and ethyl acetate (e.g., 8:2 v/v).
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Procedure:
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Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
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Dissolve the crude 2,7-Dibromocarbazole in a minimum amount of dichloromethane.
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Load the sample onto the top of the silica gel column.
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Elute the column with the solvent mixture, collecting fractions.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2,7-Dibromocarbazole as an off-white solid. A yield of approximately 82.5% can be achieved.
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Applications in Materials Science
2,7-Dibromocarbazole is a crucial building block for the synthesis of organic electronic materials, particularly for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). Its utility stems from the electron-donating nature of the carbazole core and the reactive bromine sites that allow for further functionalization through cross-coupling reactions like the Suzuki or Stille reactions.
Synthesis of PCDTBT
A prominent application of 2,7-Dibromocarbazole is in the synthesis of the polymer Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT), a well-known semiconductor in polymer solar cells. The synthesis typically involves a Suzuki coupling reaction.
Workflow for the Synthesis of PCDTBT.
Potential Applications in Drug Development
The carbazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and neuroprotective activities. 2,7-Dibromocarbazole serves as a versatile starting material for the synthesis of various carbazole derivatives with potential medicinal applications.
Antimicrobial and Anticancer Mechanisms of Carbazole Derivatives
While specific signaling pathways for derivatives of 2,7-Dibromocarbazole are not extensively detailed, the general mechanisms of action for bioactive carbazoles provide a framework for potential therapeutic applications.
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Antimicrobial Action: Some carbazole derivatives have been identified as potent inhibitors of the fungal plasma membrane proton ATPase (H⁺-ATPase). This enzyme is crucial for maintaining the electrochemical gradient across the fungal cell membrane. Inhibition of H⁺-ATPase disrupts this gradient, leading to fungal cell death. The interaction is thought to be allosteric, as the inhibitory activity is not overcome by increased ATP concentrations.
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Anticancer Action: The anticancer activity of carbazole derivatives has been linked to several mechanisms:
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Topoisomerase Inhibition: Certain carbazole derivatives can interfere with the activity of human topoisomerases I and II. These enzymes are vital for DNA replication and repair, and their inhibition can lead to apoptosis in cancer cells.
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Interference with Actin Dynamics: Some N-alkyl-dibromocarbazole derivatives have shown anti-migratory effects in breast cancer cell lines by disrupting intracellular actin dynamics, which is crucial for cell motility and metastasis.
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Potential Mechanisms of Action for Carbazole Derivatives.
The versatile reactivity of the bromine atoms on 2,7-Dibromocarbazole allows for the synthesis of a diverse library of derivatives that can be screened for various biological activities, making it a valuable starting point for drug discovery programs.
Conclusion
2,7-Dibromocarbazole is a key chemical intermediate with significant utility in both materials science and as a scaffold for medicinal chemistry. Its well-defined synthesis and the reactivity of its bromine substituents provide a robust platform for the creation of advanced functional materials and potentially novel therapeutic agents. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working in these fields.


